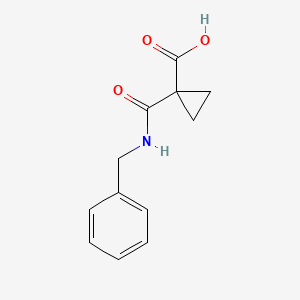

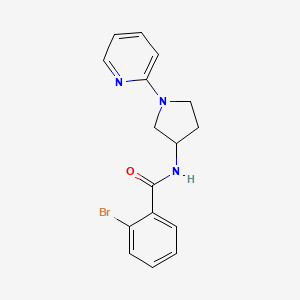

![molecular formula C25H26O2S B2503254 7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione CAS No. 1014087-16-1](/img/structure/B2503254.png)

7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione is a complex organic molecule that is likely to exhibit interesting chemical and physical properties due to its intricate structure. While the specific compound is not directly discussed in the provided papers, we can infer some aspects based on related structures.

Synthesis Analysis

The synthesis of complex spirocyclic compounds like the one often involves multi-step reactions that may include cyclization, alkylation, and introduction of various functional groups. The papers provided do not detail the synthesis of the exact compound, but similar compounds such as those in the first paper involve the formation of spirocyclic structures with benzyl substitutions, which could be relevant to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro junction, where two ring systems are joined at a single atom. In the case of the compound , this would involve a cyclohexane ring and a pyrano[3,2-g]chromene ring system. The first paper discusses compounds with similar spirocyclic frameworks, where the reduced pyridine ring adopts a half-chair conformation, which could suggest similar conformational features for the compound .

Chemical Reactions Analysis

Spirocyclic compounds can participate in various chemical reactions, particularly those involving their functional groups. The presence of a thione group in the compound suggests potential for nucleophilic addition reactions, as well as the possibility of participating in hydrogen bonding. The first paper indicates that related compounds exhibit C-H...pi and O-H...pi(arene) hydrogen bonds, which could also be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a benzyl group could impact its lipophilicity, while the spirocyclic nature may affect its conformational stability. The second paper discusses a related chromene compound with a cyclohexenone ring in an envelope conformation and a pyran ring in a boat conformation, which could provide insights into the conformational preferences of the compound . The intramolecular hydrogen bonding mentioned in the second paper could also be a feature in the compound , potentially affecting its boiling point, solubility, and crystal packing .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Synthesis of Spiro Compounds : The compound is involved in reactions that lead to the formation of spiro[cyclopentane(cyclohexane)-1,3′-indeno[1,2-b]pyran]-2′-ones or spiro[benzo[h]chromene-3,1′-cyclopentane(cyclohexane)]-2(4H)-ones, showcasing its utility in creating spiro compounds with complex structures (Kirillov et al., 2012).

Molecular Docking and Biological Evaluation : Similar structures have been synthesized and evaluated for their biological activities, such as acetylcholinesterase inhibition and cytotoxicity, along with molecular docking studies, indicating the potential of this compound in medicinal chemistry (Bonacorso et al., 2015).

Structural Analysis and Properties

Molecular Structure Characterization : The molecular rearrangements and structural properties of related spiro compounds are studied, providing insights into their chemical behavior and stability (Bennett et al., 1980).

Photochromic Properties : Investigations into the photochromic properties of annelated spiro compounds, similar in structure to the given compound, have been conducted, emphasizing their potential use in materials science (Aldoshin et al., 1998).

Synthetic Applications

Novel Synthesis Methods : Research into the synthesis of novel spiro compounds, including methods and reaction mechanisms, highlights the versatility of such compounds in organic synthesis (Pogosyan et al., 2020).

Cascade Reactions and Molecular Diversity : Studies demonstrate the use of spiro compounds in catalyst-free, multi-component reactions, leading to the synthesis of diverse molecular structures with potential biological properties (Mohammadi et al., 2019).

Eigenschaften

IUPAC Name |

7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O2S/c1-17-20-15-19-10-13-25(11-6-3-7-12-25)27-22(19)16-23(20)26-24(28)21(17)14-18-8-4-2-5-9-18/h2,4-5,8-9,15-16H,3,6-7,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLXNHPOTPHAOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

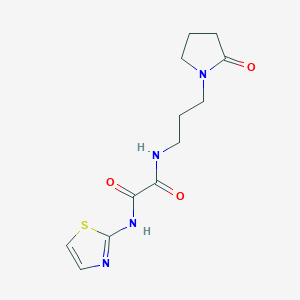

![N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503171.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)

![1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2503178.png)

![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)

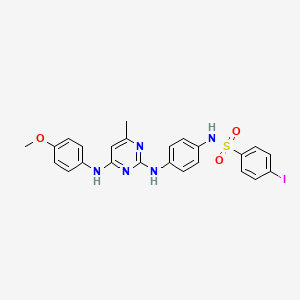

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503191.png)

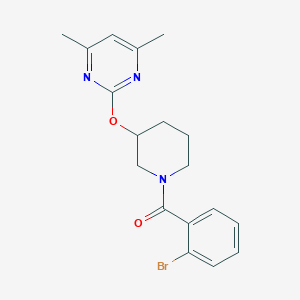

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2503192.png)